7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
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Overview
Description
7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a complex organic compound that belongs to the class of naphthyridines
Preparation Methods
The synthesis of 7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves multiple steps and specific reaction conditions. The reaction conditions typically involve the use of concentrated hydrochloric acid, hydrofluoric acid, and other solvents such as pyridine and sulfuric acid . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include hydrochloric acid, hydrofluoric acid, trifluoroacetic anhydride, and various organic solvents . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoroacetyl groups allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one include other naphthyridine derivatives with different substituents. For example:
3-aryl-7-halo-1,6-naphthyridin-2-amines: These compounds have similar core structures but different substituents, leading to variations in their chemical properties and applications.
Trifluoroacetic anhydride derivatives: These compounds share the trifluoroacetyl group and exhibit similar reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9ClF4N2O2 |
---|---|
Molecular Weight |
348.68 g/mol |
IUPAC Name |
7-chloro-6-fluoro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
InChI |
InChI=1S/C14H9ClF4N2O2/c15-8-2-1-6-11(10(8)16)20-9-3-4-21(5-7(9)12(6)22)13(23)14(17,18)19/h1-2H,3-5H2,(H,20,22) |
InChI Key |
FETREZVZGQNXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=CC(=C3F)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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